Plastic additive 22
Overview
Description
Plastic additive 22, also known by various trade names such as Uvinul 5062H, Chimassorb 622LD, and Tinuvin 622SF, is a widely used stabilizer in the plastics industry. This compound is primarily employed to enhance the durability and longevity of plastic materials by protecting them from degradation caused by ultraviolet radiation, heat, and oxidative processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Plastic additive 22 is synthesized through a series of chemical reactions involving the polymerization of specific monomers. The process typically involves the following steps:
Monomer Selection: The primary monomers used are derivatives of hindered amine light stabilizers (HALS).
Polymerization: The monomers undergo polymerization under controlled conditions, often in the presence of catalysts to accelerate the reaction.
Purification: The resulting polymer is purified to remove any unreacted monomers and by-products.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity. The final product is then processed into various forms such as powders, granules, or masterbatches for ease of incorporation into plastic materials .
Chemical Reactions Analysis
Types of Reactions: Plastic additive 22 undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen, leading to the formation of oxidized products.
Reduction: Under certain conditions, it can be reduced to form different derivatives.
Substitution: The additive can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products:
Scientific Research Applications
Plastic additive 22 finds extensive applications in scientific research across multiple fields:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during synthesis and processing.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in the formulation of drug delivery systems to enhance the stability and efficacy of pharmaceuticals.
Industry: Widely used in the automotive, aerospace, and packaging industries to improve the durability and performance of plastic components .
Mechanism of Action
The primary mechanism by which plastic additive 22 exerts its effects is through the stabilization of free radicals. The compound acts as a scavenger for free radicals generated during the degradation of plastics, thereby preventing further degradation. It also absorbs ultraviolet radiation and dissipates the energy as heat, protecting the plastic material from UV-induced damage. The molecular targets include the polymer chains and any free radicals present in the material .
Comparison with Similar Compounds
Plastic additive 22 is unique in its ability to provide comprehensive protection against multiple degradation pathways. Similar compounds include:
Tinuvin 770: Another HALS-based stabilizer with similar UV protection properties.
Chimassorb 944: Known for its high molecular weight and excellent stabilization efficiency.
Uvinul 5050H: Offers a balance between UV protection and thermal stability.
Compared to these compounds, this compound offers a broader range of protection and is often preferred for applications requiring long-term stability under harsh conditions .
Properties
IUPAC Name |
dimethyl butanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.C6H10O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;1-9-5(7)3-4-6(8)10-2/h9,13-14H,5-8H2,1-4H3;3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHGLVIOIANSIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1CCO)(C)C)O)C.COC(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65447-77-0 | |
Details | Compound: Dimethyl succinate-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol copolymer | |
Record name | Dimethyl succinate-4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65447-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.